Hydroxy Bupropion Hydrochloride

CYP2D6 inhibition drug-drug interaction in vitro metabolism

Select Hydroxy Bupropion Hydrochloride reference standards for reliable ANDA submissions and bioanalytical QC. This is the predominant active metabolite achieving 14–23× higher plasma AUC than bupropion, making it the critical analyte for bioequivalence and therapeutic drug monitoring. Choose racemic material for impurity profiling or the (2S,3S)-enantiomer for 3.3-fold greater NET inhibitory potency (IC50 520 nM). All batches provide ≥98% HPLC purity with USP/EP traceability to support method validation.

Molecular Formula C13H19Cl2NO2
Molecular Weight 292.20 g/mol
Cat. No. B15073869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Bupropion Hydrochloride
Molecular FormulaC13H19Cl2NO2
Molecular Weight292.20 g/mol
Structural Identifiers
SMILESCC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl
InChIInChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H
InChIKeyORXTVTDGPVINDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Bupropion Hydrochloride: The Primary Active Metabolite Driving Bupropion's Pharmacological Profile


Hydroxy Bupropion Hydrochloride is the major active metabolite of the atypical antidepressant and smoking cessation agent bupropion, formed almost exclusively via CYP2B6-mediated hydroxylation in human liver microsomes (Km = 85-89 μM) [1]. Among the three active bupropion metabolites identified in plasma, hydroxybupropion predominates, achieving the highest systemic exposure at steady state and demonstrating approximately equipotent norepinephrine reuptake inhibition (IC50 = 1.7 μM vs 1.9 μM for the parent compound) while exhibiting distinct pharmacodynamic and pharmacokinetic properties that fundamentally differ from bupropion and its other metabolites [2].

Why Bupropion Cannot Substitute for Hydroxy Bupropion Hydrochloride in Critical Research Applications


Bupropion and hydroxybupropion are not interchangeable research tools or analytical reference materials due to three fundamental differences: (1) divergent pharmacokinetics — hydroxybupropion achieves plasma AUC values 14- to 23-fold higher than bupropion after oral dosing, meaning that in vitro experiments using bupropion concentrations cannot recapitulate in vivo target exposure to the predominant active species [1]; (2) stereoselective pharmacology — the (2S,3S)-hydroxybupropion enantiomer exhibits ~20-fold greater potency at the norepinephrine transporter (IC50 = 520 nM) compared to its diastereomer (IC50 > 10,000 nM), a distinction completely absent in the achiral parent compound [2]; and (3) differential drug-drug interaction (DDI) liability — hydroxybupropion demonstrates reduced CYP2D6 inhibitory potency (IC50 = 74 μM) relative to bupropion (IC50 = 58 μM), which has direct implications for co-administered CYP2D6 substrates [3].

Hydroxy Bupropion Hydrochloride: Quantitative Comparator Evidence for Scientific Selection


Reduced CYP2D6 Inhibitory Potency vs. Parent Compound: Implications for Drug-Drug Interaction Studies

In a direct head-to-head comparison using dextromethorphan O-demethylation as the CYP2D6 index reaction in human liver microsomes, hydroxybupropion exhibited approximately 28% weaker CYP2D6 inhibition than bupropion [1]. This quantitative difference is critical for in vitro-in vivo extrapolation (IVIVE) of DDI risk when modeling bupropion's clinical interactions with CYP2D6 substrates such as desipramine, where bupropion co-administration increases desipramine Cmax, AUC, and T1/2 by approximately 2-, 5-, and 2-fold, respectively [2].

CYP2D6 inhibition drug-drug interaction in vitro metabolism P450 phenotyping

Enantioselective Norepinephrine Transporter Inhibition: (2S,3S)-Hydroxybupropion vs. Racemic Bupropion

Racemic bupropion and racemic hydroxybupropion demonstrate comparable norepinephrine (NE) uptake inhibition (IC50 = 1.9 μM vs 1.7 μM, respectively). However, the biological activity of hydroxybupropion is highly stereoselective: the (2S,3S)-hydroxy isomer exhibits an IC50 of 520 nM, which is approximately 3.3-fold more potent than the racemic mixture and >19-fold more potent than its (2S,3R) diastereomer (IC50 > 10,000 nM) [1]. The (2S,3S) enantiomer also demonstrates distinct potency at nicotinic acetylcholine receptor (nAChR) subtypes, with functional IC50 values of 11 μM (α3β4), 3.3 μM (α4β2), 30 μM (α4β4), and 28 μM (α1β1) [2].

norepinephrine transporter stereoselectivity antidepressant mechanism NET inhibition

Superior Systemic Exposure: Hydroxybupropion AUC vs. Bupropion and Other Metabolites

Cross-study comparison of steady-state pharmacokinetic data consistently demonstrates that hydroxybupropion achieves the highest systemic exposure among all bupropion-related species. At steady state, the AUC of hydroxybupropion exceeds that of bupropion by 14-fold to 23-fold depending on co-medication status [1][2]. In a study of juvenile patients, hydroxybupropion AUC was 20-fold higher than bupropion, compared with 12-fold for threohydrobupropion and 2.7-fold for erythrohydrobupropion [3]. In healthy volunteers, hydroxybupropion showed the highest AUC0-24 and Cmax among all three metabolites following bupropion XL administration [4].

pharmacokinetics AUC ratio metabolite exposure steady-state concentration

Analytical Reference Standard with USP/EP Traceability for Regulatory Bioequivalence and ANDA Submissions

Hydroxybupropion Hydrochloride reference standards are available with ≥98% purity by HPLC and full Certificate of Analysis including 1H-NMR and mass spectrometry characterization . Unlike research-grade bupropion, hydroxybupropion reference standards are specifically manufactured to support ANDA submissions and commercial production quality control of bupropion formulations, with traceability to pharmacopeial standards (USP or EP) available upon request [1]. Stable-labeled internal standards (e.g., (±)-Hydroxybupropion-D6) are also commercially available as Certified Reference Materials suitable for quantitation in plasma, serum, or urine by LC-MS/MS or GC-MS for clinical toxicology, forensic analysis, and isotope dilution methods [2].

reference standard USP traceability ANDA bioequivalence LC-MS/MS

Differential Metabolic Susceptibility to CYP2B6 Induction: Hydroxybupropion Exposure Under Efavirenz Co-Administration

In a clinical study evaluating CYP2B6 induction by efavirenz, bupropion and its metabolites exhibited differential susceptibility to metabolic alteration. Efavirenz 600 mg once daily reduced bupropion AUC by 55% and Cmax by 34%. In contrast, hydroxybupropion AUC was unchanged (GMR = 1.0, 90% CI: 0.81-1.2, P = 0.83), while its Cmax actually increased by 50% (GMR = 1.5, 90% CI: 1.2-1.8, P = 0.008) [1]. This indicates that hydroxybupropion exposure remains stable under conditions of profound CYP2B6 induction that substantially deplete parent bupropion levels, demonstrating fundamental pharmacokinetic independence.

CYP2B6 induction efavirenz metabolite AUC drug-drug interaction

Stereoselective Renal Clearance: (2S,3S)-Hydroxybupropion vs. (2R,3R)-Hydroxybupropion

In a comprehensive chiral pharmacokinetic study of 15 healthy volunteers administered racemic bupropion (100 mg single oral dose), the apparent renal clearance of (2S,3S)-hydroxybupropion was approximately 10-fold higher than that of its enantiomer, (2R,3R)-hydroxybupropion [1]. Additionally, the plasma AUC0-∞ ratio of (2R,3R)- to (2S,3S)-hydroxybupropion averaged approximately 65, and the Cmax ratio averaged approximately 35, indicating dramatic stereoselective differences in systemic exposure and elimination kinetics [1].

stereoselective pharmacokinetics renal clearance chiral analysis metabolite disposition

Hydroxy Bupropion Hydrochloride: Optimal Research and Industrial Application Scenarios


ANDA Bioequivalence Studies and Regulatory Quality Control of Bupropion Formulations

Hydroxybupropion Hydrochloride reference standards with ≥98% HPLC purity and USP/EP traceability are essential for ANDA submissions and commercial production QC of generic bupropion products. As the predominant active metabolite achieving 14-23× higher AUC than the parent compound [1], hydroxybupropion must be accurately quantitated in bioequivalence studies to demonstrate therapeutic equivalence. Stable-labeled internal standards (e.g., Hydroxybupropion-D6) enable precise LC-MS/MS quantitation in plasma and urine for regulatory submissions [2].

CYP2B6 Phenotyping and Drug-Drug Interaction Studies with Reduced CYP2D6 Confounding

Hydroxybupropion formation serves as a validated CYP2B6 index reaction, with bupropion hydroxylation activity showing r = 0.94 correlation with S-mephenytoin N-demethylation and r = 0.96 with hepatic CYP2B6 content [1]. Importantly, hydroxybupropion exhibits 28% lower CYP2D6 inhibitory potency (IC50 = 74 μM) compared to bupropion (IC50 = 58 μM) [1], making it a cleaner probe for DDI studies where CYP2D6 inhibition represents an unwanted confounding factor. For studies involving CYP2B6 inducers like efavirenz, hydroxybupropion AUC remains unchanged (GMR = 1.0) while bupropion AUC drops 55% [2], making hydroxybupropion the more stable exposure biomarker.

Enantioselective Target Engagement Studies at NET and nAChRs

For researchers investigating norepinephrine transporter or nicotinic acetylcholine receptor pharmacology, (2S,3S)-Hydroxybupropion Hydrochloride provides 3.3-fold greater NET inhibitory potency (IC50 = 520 nM) than racemic hydroxybupropion (IC50 = 1.7 μM) and >19-fold greater potency than the (2S,3R) diastereomer (IC50 > 10,000 nM) [1]. At nAChR subtypes, (2S,3S)-hydroxybupropion demonstrates functional antagonism with IC50 values of 11 μM (α3β4), 3.3 μM (α4β2), 30 μM (α4β4), and 28 μM (α1β1) [2]. The 65-fold stereoselective difference in plasma AUC between (2R,3R)- and (2S,3S)-hydroxybupropion [3] further necessitates enantiomerically pure material for in vivo studies to avoid confounding pharmacokinetic variables.

Therapeutic Drug Monitoring and Clinical Toxicology of Bupropion Overdose

Hydroxybupropion is the analytically critical species for therapeutic drug monitoring of bupropion therapy and forensic toxicology investigations. Following bupropion administration, hydroxybupropion achieves the highest AUC0-24 and Cmax among all three active metabolites [1], with steady-state Cmax values approximately 4× higher than after single dosing [2]. The availability of Certified Reference Materials (±)-Hydroxybupropion-D6 as a stable-labeled internal standard enables accurate LC-MS/MS quantitation in serum, plasma, and urine for clinical and forensic applications [3].

Quote Request

Request a Quote for Hydroxy Bupropion Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.